1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-3-fluorobenzene
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Overview
Description
1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-3-fluorobenzene is an organic compound that features a complex structure with multiple halogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-3-fluorobenzene typically involves multiple steps. One common method includes the reaction of 3-fluorobenzene with 2,2,2-trifluoroethanol in the presence of a base to form the corresponding trifluoroethoxy derivative. This intermediate is then reacted with a brominating agent, such as bromine or N-bromosuccinimide, to introduce the bromo group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-3-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde.
Scientific Research Applications
1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-3-fluorobenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2,2,2-trifluoroethylbenzene
- 2-Bromo-2-chloro-1,1,1-trifluoroethane
- 1-Bromo-1-chloro-2,2,2-trifluoroethane
Uniqueness
1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-3-fluorobenzene is unique due to the combination of its trifluoroethoxy and bromo groups, which impart distinct chemical properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C10H9BrF4O |
---|---|
Molecular Weight |
301.07 g/mol |
IUPAC Name |
1-[2-bromo-1-(2,2,2-trifluoroethoxy)ethyl]-3-fluorobenzene |
InChI |
InChI=1S/C10H9BrF4O/c11-5-9(16-6-10(13,14)15)7-2-1-3-8(12)4-7/h1-4,9H,5-6H2 |
InChI Key |
NPHXLMVKUSQKCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CBr)OCC(F)(F)F |
Origin of Product |
United States |
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